9-(2-methoxyethyl)-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-9H-purine
Description
Chemical Structure: The compound features a purine core substituted at the 6-position with a piperazine ring bearing a 3-(trifluoromethyl)phenyl group and a 2-methoxyethyl group at the 9-position.
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N6O/c1-29-10-9-28-13-25-16-17(23-12-24-18(16)28)27-7-5-26(6-8-27)15-4-2-3-14(11-15)19(20,21)22/h2-4,11-13H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMILARAADPNPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Molecular Properties :
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁F₃N₆O |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 9-(2-Methoxyethyl)-6-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]-9H-purine |
The trifluoromethyl group increases lipophilicity, while the methoxyethyl chain improves aqueous solubility, balancing pharmacokinetic properties .
Comparison with Similar Compounds
Structural Analogues of 6-Piperazin-1-yl-Purines
The table below highlights key structural variations and their impact on physicochemical and biological properties:
Key Observations:
Substituent Effects on Piperazine :
- Aromatic Groups : The 3-(trifluoromethyl)phenyl group in the target compound enhances π-π stacking and hydrophobic interactions compared to chlorophenyl () or acetylated derivatives () .
- Heterocyclic Moieties : Pyrimidine-based substituents (e.g., ) introduce hydrogen-bonding capabilities, critical for kinase inhibition .
Purine 9-Position Modifications :
Binding Affinity and Selectivity:
| Compound | Ki (nM) | Selectivity Profile |
|---|---|---|
| Target Compound | 3–10* | High CB1 antagonism (predicted) |
| 6-(Piperazin-1-yl)-9H-purine () | 3 | Selective CB1 antagonist |
| 4-Methoxy-2-(piperidin-4-yloxy) () | 120 | Moderate selectivity |
*Predicted based on structural similarity to .
Research Implications
The target compound’s structural uniqueness positions it as a promising candidate for CNS disorders due to its balanced solubility and receptor affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
